Fenil(pirimidin-4-il)metanona

Descripción general

Descripción

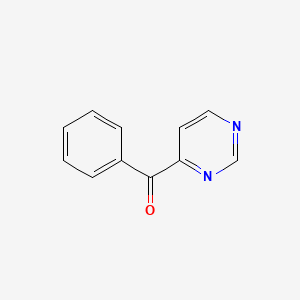

Phenyl(pyrimidin-4-yl)methanone is an organic compound that features a phenyl group attached to a pyrimidine ring via a methanone linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Aplicaciones Científicas De Investigación

Phenyl(pyrimidin-4-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mecanismo De Acción

Target of Action

Phenyl(pyrimidin-4-yl)methanone is a compound that has been found to have potential inhibitory activity against protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of these enzymes, thereby affecting the cellular processes they regulate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can affect various biochemical pathways. Protein kinases are involved in numerous cellular processes, and their inhibition can disrupt these processes, leading to various downstream effects . For instance, protein kinases play a key role in cell growth and differentiation, so their inhibition could potentially affect these processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 69-71° c and a boiling point of 314-316° c . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The result of Phenyl(pyrimidin-4-yl)methanone’s action is the inhibition of protein kinases, which can lead to a disruption in the cellular processes that these enzymes regulate . This can potentially lead to various molecular and cellular effects, depending on the specific protein kinases that are inhibited and the cellular processes they are involved in.

Análisis Bioquímico

Biochemical Properties

Phenyl(pyrimidin-4-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific amino acids in protein substrates, a process crucial for regulating cellular activities such as growth, differentiation, and metabolism . Phenyl(pyrimidin-4-yl)methanone has been shown to interact with these enzymes, inhibiting their activity and thereby affecting various signaling pathways. The compound’s interaction with protein kinases involves binding to the ATP-binding site, preventing the transfer of phosphate groups and thus modulating the enzyme’s activity .

Cellular Effects

Phenyl(pyrimidin-4-yl)methanone exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can lead to altered cell growth and differentiation, as well as changes in metabolic activities . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of Phenyl(pyrimidin-4-yl)methanone involves its binding interactions with biomolecules, particularly protein kinases. By binding to the ATP-binding site of these enzymes, Phenyl(pyrimidin-4-yl)methanone inhibits their activity, leading to a cascade of downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis, making Phenyl(pyrimidin-4-yl)methanone a potential candidate for anticancer therapies . Additionally, the compound’s ability to modulate gene expression through its interactions with transcription factors and other regulatory proteins further elucidates its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl(pyrimidin-4-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Phenyl(pyrimidin-4-yl)methanone remains stable under specific conditions, maintaining its inhibitory activity on protein kinases . Prolonged exposure to certain environmental factors may lead to its degradation, resulting in diminished efficacy . Long-term studies in vitro and in vivo have also indicated potential cumulative effects on cellular processes, emphasizing the importance of understanding the temporal dynamics of this compound .

Dosage Effects in Animal Models

The effects of Phenyl(pyrimidin-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit protein kinase activity without causing significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects have also been observed, where a minimum concentration of Phenyl(pyrimidin-4-yl)methanone is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

Phenyl(pyrimidin-4-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of Phenyl(pyrimidin-4-yl)methanone, affecting its bioavailability and pharmacokinetics . Additionally, the compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .

Transport and Distribution

The transport and distribution of Phenyl(pyrimidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters have been implicated in the cellular uptake and efflux of Phenyl(pyrimidin-4-yl)methanone, influencing its localization and accumulation within tissues . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

Phenyl(pyrimidin-4-yl)methanone exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing Phenyl(pyrimidin-4-yl)methanone to specific cellular compartments, influencing its efficacy . The subcellular distribution of Phenyl(pyrimidin-4-yl)methanone is crucial for understanding its mechanism of action and optimizing its therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl(pyrimidin-4-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of pyrimidine-4-carboxylic acid with phenylmagnesium bromide, followed by oxidation to yield the desired product. Another approach includes the condensation of pyrimidine-4-carbaldehyde with benzene in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of Phenyl(pyrimidin-4-yl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl(pyrimidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Phenyl(pyrimidin-4-yl)carboxylic acid.

Reduction: Phenyl(pyrimidin-4-yl)methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Phenyl(pyrimidin-4-yl)methanone can be compared with other similar compounds, such as:

Phenyl(pyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of pyrimidine.

Phenyl(pyrimidin-2-yl)methanone: Differing in the position of the methanone linkage on the pyrimidine ring.

Phenyl(pyrimidin-5-yl)methanone: Another positional isomer with the methanone linkage at the 5-position of the pyrimidine ring.

The uniqueness of Phenyl(pyrimidin-4-yl)methanone lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

Phenyl(pyrimidin-4-yl)methanone, an organic compound characterized by a phenyl group linked to a pyrimidine ring via a methanone group, has garnered attention for its biological activities, particularly as an inhibitor of protein kinases. This article delves into its mechanism of action, biochemical properties, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Target Enzymes

Phenyl(pyrimidin-4-yl)methanone primarily targets protein kinases, which are crucial in regulating various cellular processes through phosphorylation. The compound inhibits these enzymes by binding to their ATP-binding sites, effectively disrupting their activity and leading to downstream effects on cellular signaling pathways.

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways, including those involved in cell growth, differentiation, and metabolism. By modulating these pathways, the compound can alter cellular functions significantly, impacting processes such as apoptosis and cell cycle progression.

Pharmacokinetics

Physical Properties

Phenyl(pyrimidin-4-yl)methanone is a solid at room temperature with a melting point of 69-71 °C and a boiling point of 314-316 °C. Its lipophilic nature facilitates diffusion across cell membranes, enabling it to reach intracellular targets effectively.

Metabolism and Distribution

The compound undergoes biotransformation through phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation. Its distribution within cells is mediated by specific transporters and binding proteins, with notable subcellular localization in the cytoplasm and nucleus.

In Vitro Studies

Research has demonstrated that Phenyl(pyrimidin-4-yl)methanone exhibits potent inhibitory activity against various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.00 |

| HCT-116 (Colon Cancer) | 10.00 |

| HEPG-2 (Liver Cancer) | 32.52 |

These results indicate significant antiproliferative activity against these cancer types .

In Vivo Studies

In animal models, the compound has shown varying effects depending on dosage. Lower doses have been effective in inhibiting protein kinase activity without significant adverse effects. Studies suggest that at optimal dosages, it may enhance therapeutic outcomes in cancer treatment while minimizing toxicity.

Case Studies

- Antitumor Activity : A study evaluating the antitumor effects of Phenyl(pyrimidin-4-yl)methanone reported substantial cytotoxicity across multiple cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Protein Kinase Inhibition : In laboratory settings, the compound was shown to inhibit specific protein kinases involved in signaling pathways critical for tumor growth and survival. This inhibition led to reduced cell proliferation rates in treated cultures .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl or pyrimidine components can significantly influence the biological activity of Phenyl(pyrimidin-4-yl)methanone. Variations in substituents on the phenyl ring have been correlated with changes in potency against target kinases and overall cytotoxicity profiles .

Propiedades

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68027-80-5 | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.